molecular formula C12H19N3O2 B2843408 tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1955530-77-4

tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2843408
CAS No.: 1955530-77-4
M. Wt: 237.303
InChI Key: BSRLMYRYEHDDRM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. This compound is characterized by its molecular formula C₁₂H₁₉N₃O₂ and a molecular weight of 237.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyridine derivative with an amine source in the presence of a tert-butyl carbamate.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of different substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry: : In organic chemistry, tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: : This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: : In the pharmaceutical industry, this compound may be used as a precursor for the synthesis of therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities.

Industry: : Beyond research and pharmaceutical applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely, but often include interactions with key biological molecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrazine derivatives and various substituted imidazo[1,2-a]pyridines.

Uniqueness: : What sets this compound apart from its counterparts is its specific structural features, such as the tert-butyl group, which can influence its reactivity and biological activity. These features make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)9-10(13)14-8-6-4-5-7-15(8)9/h4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRLMYRYEHDDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C2N1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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